N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-indol-3-yl)propanamide
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Description
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-indol-3-yl)propanamide is a useful research compound. Its molecular formula is C21H21N5O3 and its molecular weight is 391.431. The purity is usually 95%.
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Scientific Research Applications
Potential as an Alpha(v)Beta(3) Antagonist
This compound has been identified as a potent and selective antagonist of the alpha(v)beta(3) receptor. Such compounds are significant in the prevention and treatment of osteoporosis, showcasing an excellent in vitro profile, significant unbound fraction in human plasma, and good pharmacokinetics in animal models. These properties make it a promising candidate for clinical development in bone turnover-related conditions (Hutchinson et al., 2003).
Synthesis and Urease Inhibition
Research into novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides has demonstrated significant in vitro inhibitory potential against the urease enzyme. These molecules, due to their potent inhibition capabilities, are considered valuable therapeutic agents in drug design programs, particularly for diseases where urease activity is a pathogenic factor (Nazir et al., 2018).
Antimicrobial Activity
A series of synthesized compounds related to this chemical structure have been evaluated for their antimicrobial activity. Some of these compounds have shown potent to weak antimicrobial activities, highlighting the compound's potential as a novel class of antimicrobial agents. Notably, compounds with specific substitutions have demonstrated significant inhibition against both bacterial and fungal strains, making them interesting subjects for further antimicrobial studies (Gaonkar et al., 2006).
Properties
IUPAC Name |
N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(1H-indol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-2-28-19-10-8-15(12-24-19)21-25-20(29-26-21)13-23-18(27)9-7-14-11-22-17-6-4-3-5-16(14)17/h3-6,8,10-12,22H,2,7,9,13H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHBCWIPQMAAGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)CCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.